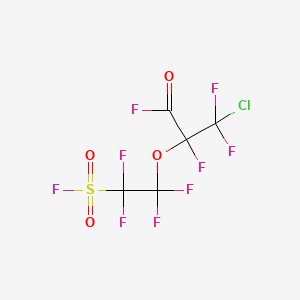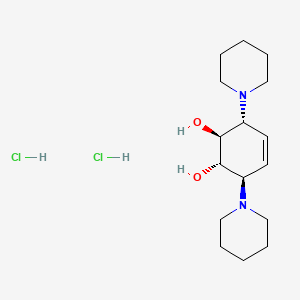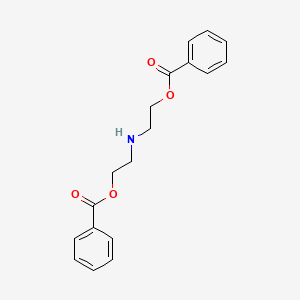
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane is a chemical compound with the molecular formula C13H26O3Si and a molecular weight of 258.43 g/mol. It is known for its unique structure, which includes a silane group bonded to a cyclohexene ring and methoxy groups. This compound is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane typically involves the reaction of appropriate silane precursors with cyclohexene derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane involves its interaction with molecular targets through its silane and cyclohexene functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups or substituents.
Silane, dimethoxymethyl [ (1,7,7-trimethylbicyclo [2.2.1]hept-2-yl)oxy]-, endo-: Another silane derivative with a different cyclohexene structure.
Silane, dimethoxymethyl [ [5-methyl-2- (1-methylethyl)cyclohexyl]oxy]-, [1R- (1a,2b,5a)]-: A related compound with variations in the cyclohexene ring and substituents.
Properties
CAS No. |
83863-59-6 |
|---|---|
Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
dimethoxy-methyl-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]silane |
InChI |
InChI=1S/C13H26O3Si/c1-11-7-9-12(10-8-11)13(2,3)16-17(6,14-4)15-5/h7,12H,8-10H2,1-6H3 |
InChI Key |
SWRWVYJNLKPTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


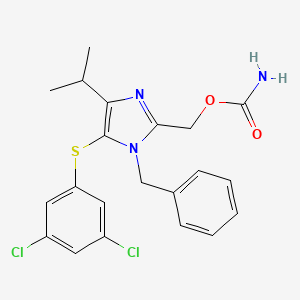

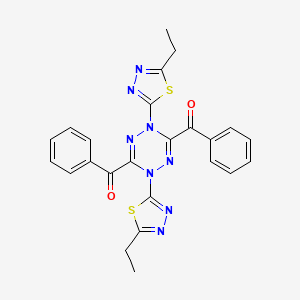
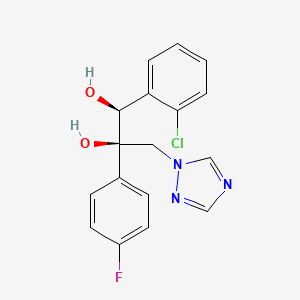
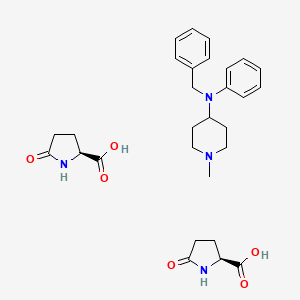
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)





